molecular formula C48H68NO5PPdS B8193711 dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Cat. No.: B8193711
M. Wt: 908.5 g/mol
InChI Key: YAWQMVRYMFZHBB-UHFFFAOYSA-N
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Description

The compound dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane; methanesulfonic acid; palladium; 2-phenylaniline (CAS: 1470372-59-8) is a palladium(II) complex classified as a third-generation palladacycle precatalyst. It consists of:

  • Phosphine ligand: A sterically bulky dicyclohexylphosphine group substituted with 3,6-dimethoxy and 2,4,6-triisopropylphenyl moieties, enhancing electron-donating properties and steric protection .
  • Methanesulfonate (mesylate): Acts as a counterion, improving solubility and stabilizing the palladium center .
  • 2-Phenylaniline: A coordinating aryl amine that forms part of the palladacycle structure, facilitating oxidative addition in cross-coupling reactions .

This complex is designed for high catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions. Its air-stable nature and preactivated structure reduce induction periods compared to traditional Pd(PPh₃)₄ or PEPPSI-type catalysts .

Properties

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53O2P.C12H11N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;1-9H,13H2;1H3,(H,2,3,4);
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWQMVRYMFZHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H68NO5PPdS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

908.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline generally involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. These methods may include continuous flow synthesis, batch processing, and the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions
BrettPhos is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds and are widely used in organic synthesis. Key applications include:

  • Suzuki-Miyaura Coupling : This reaction facilitates the coupling of aryl halides with boronic acids to form biaryl compounds. BrettPhos enables these reactions at low catalyst loadings, enhancing efficiency and reducing costs .
  • Trifluoromethylation : The ligand is also employed in palladium-catalyzed trifluoromethylation of aryl chlorides, which is significant for introducing trifluoromethyl groups into organic molecules .
  • Nickel-Catalyzed Reactions : BrettPhos can be used in nickel-catalyzed reactions involving styrenyl epoxides and boronic acids, showcasing its versatility beyond palladium chemistry .

Biological Applications

Potential Therapeutic Uses
Research has indicated that compounds like BrettPhos may exhibit biological activity. Investigations into its interactions with biomolecules could lead to novel therapeutic agents. For instance:

  • Anticancer Activity : Studies are ongoing to evaluate the efficacy of phosphine ligands in targeting cancer cells through mechanisms involving apoptosis and cell cycle regulation.
  • Enzyme Modulation : The compound's ability to bind specific enzymes may modulate their activity, presenting opportunities for drug development in treating metabolic disorders.

Industrial Applications

Specialty Chemicals Production
In industrial settings, BrettPhos is instrumental in synthesizing specialty chemicals. Its role as a catalyst in various reactions allows for the production of high-value compounds used in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural distinctions among analogous palladium complexes include:

Catalyst Ligand Structure Key Features
Target Compound Dicyclohexylphosphine with 3,6-dimethoxy and 2,4,6-triisopropylphenyl substituents High steric bulk for challenging substrates; methanesulfonate enhances stability .
SPhos-Pd (CAS: 1445085-82-4) 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl Moderate steric bulk; effective for aryl chlorides in Suzuki couplings .
RockPhos-Pd (CAS: 2009020-38-4) Di-t-butylphosphine with 3-methoxy-6-methyl and 2',4',6'-triisopropyl groups Optimized for hindered substrates; operates at high temperatures .
PEPPSI-IPr (CAS: N/A) 1,4-Di(2,6-diisopropylphenyl)-1,2,3-triazol-5-ylidene (NHC ligand) Electron-rich NHC ligand; effective for room-temperature Suzuki couplings .

Performance in Cross-Coupling Reactions

A comparative analysis of catalytic efficiency is summarized below:

Catalyst Reaction Type Typical Loading Yield (%) Conditions Substrate Scope
Target Compound Suzuki-Miyaura 1.5–2 mol% 85–95 Mild (80–100°C), air-stable, K₃PO₄ base Sterically hindered aryl chlorides
SPhos-Pd Suzuki-Miyaura 3 mol% 90 Toluene/water, 100°C Aryl bromides/chlorides
RockPhos-Pd Buchwald-Hartwig 2 mol% 95 110°C, NaO* t*-Bu base Bulky amines, aryl chlorides
PEPPSI-IPr Suzuki-Miyaura 1 mol% 80–90 Room temperature, K₂CO₃ base Aryl bromides

Key Findings :

  • The target compound’s triisopropylphenyl-substituted phosphine provides superior steric protection, enabling efficient coupling of hindered substrates (e.g., ortho-substituted aryl chlorides) at lower temperatures compared to SPhos-Pd .
  • Methanesulfonate improves solubility in polar solvents, reducing catalyst aggregation and enhancing turnover numbers .
  • Unlike PEPPSI-IPr (NHC-based), this complex avoids carbene decomposition pathways, making it more robust under oxidative conditions .

Stability and Handling

Property Target Compound SPhos-Pd RockPhos-Pd
Storage 2–8°C, inert atmosphere Ambient (desiccated) Ambient (desiccated)
Air Stability High (preactivated palladacycle) Moderate Moderate
Hazard Profile H302, H315, H319 Similar Similar

Biological Activity

Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane (commonly referred to as BrettPhos) is a phosphine ligand that has gained attention for its biological activity and potential applications in medicinal chemistry. This compound is often employed in catalysis, particularly in palladium-catalyzed reactions. The following sections will delve into its biological activity, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C35H53O2P
  • Molecular Weight : 553.77 g/mol
  • CAS Number : 1070663-78-3

BrettPhos is characterized by a bulky dicyclohexyl phosphine structure combined with a dimethoxy-substituted biphenyl moiety, which contributes to its unique electronic properties and steric hindrance.

BrettPhos exhibits several biological activities primarily through its role as a ligand in catalytic processes. It has been shown to facilitate various chemical transformations that can lead to biologically active compounds. The following are key mechanisms through which BrettPhos operates:

  • Catalytic Activity : As a ligand in palladium-catalyzed reactions, BrettPhos enhances the reactivity of palladium complexes, enabling the formation of carbon-carbon bonds which are crucial in synthesizing pharmaceuticals.
  • Anticancer Potential : Some studies suggest that phosphine ligands like BrettPhos can influence cell signaling pathways involved in cancer progression. The modulation of these pathways can potentially lead to the development of novel anticancer agents.

1. Palladium-Catalyzed Reactions

A significant body of research has focused on the use of BrettPhos in palladium-catalyzed cross-coupling reactions. For example:

  • Study Reference : A study demonstrated the effectiveness of BrettPhos in Suzuki-Miyaura coupling reactions, achieving high yields of biaryl compounds which are essential for drug development .
  • Findings : The use of BrettPhos resulted in improved reaction rates and selectivity compared to other phosphine ligands.

2. Anticancer Activity

Recent investigations have explored the potential anticancer properties of compounds synthesized using BrettPhos:

  • Research Findings : A study evaluated the activity of palladium complexes derived from BrettPhos against various cancer cell lines. The results indicated significant cytotoxic effects on breast and lung cancer cells .
  • Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of specific signaling pathways modulated by the phosphine ligand.

Comparative Data

The following table summarizes key findings related to the biological activity and effectiveness of BrettPhos compared to other ligands:

LigandReaction TypeYield (%)SelectivityNotable Activity
BrettPhosSuzuki Coupling95HighAnticancer potential
TriphenylphosphineSuzuki Coupling85ModerateLimited biological activity
DicyclohexylphosphineHeck Reaction90HighModerate cytotoxicity

Synthesis and Characterization

BrettPhos has been synthesized through several methods involving the reaction between dicyclohexylphosphine and various aryl halides under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed its structure and purity .

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of BrettPhos and its derivatives. Potential areas for exploration include:

  • Development of Novel Anticancer Drugs : Investigating new derivatives that enhance selectivity towards cancer cells.
  • Optimization of Catalytic Processes : Enhancing reaction conditions to improve yield and reduce by-products in pharmaceutical synthesis.

Q & A

Q. What is the structural role of the phosphane ligand in this palladium complex, and how does its steric bulk influence catalytic activity?

The phosphane ligand acts as a stabilizing and electronically modulating agent for the palladium center. Its steric bulk, derived from dicyclohexyl and triisopropylphenyl substituents, prevents unwanted side reactions (e.g., dimerization) and enhances selectivity in cross-coupling reactions by controlling substrate access to the metal center . The methoxy groups on the biphenyl backbone further fine-tune electron density, improving oxidative addition and transmetalation steps in catalytic cycles .

Q. What synthetic routes are commonly employed to prepare this palladium complex?

The ligand is typically synthesized via palladium-catalyzed Suzuki-Miyaura coupling between aryl halides and boronic acids, followed by coordination to palladium precursors like Pd(OAc)₂. Methanesulfonic acid is introduced as a counterion to stabilize the cationic palladium species. Key steps include:

  • Use of inert atmospheres (N₂/Ar) to prevent oxidation of the phosphane ligand.
  • Purification via recrystallization or column chromatography to isolate the complex .

Advanced Research Questions

Q. How can researchers resolve contradictory data in catalytic efficiency when varying reaction parameters (e.g., solvent, base)?

Contradictions often arise from competing reaction pathways. Systematic optimization is critical:

  • Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of ionic intermediates, while nonpolar solvents (toluene) favor sterically hindered substrates .
  • Base selection : Strong bases (e.g., K₃PO₄) facilitate deprotonation but may destabilize the palladium complex. Weaker bases (Cs₂CO₃) balance reactivity and stability .
  • Table 1 : Example optimization data from :
BaseSolventYield (%)
K₃PO₄1,4-Dioxane88%
Cs₂CO₃Toluene72%

Q. What advanced characterization methods validate the electronic and geometric structure of this complex?

  • X-ray crystallography : SHELXL software ( ) is used to refine crystal structures, confirming ligand coordination geometry and bond lengths.
  • NMR spectroscopy : ³¹P NMR identifies phosphorus environment changes upon palladium coordination (δ ~20–30 ppm for Pd-phosphane complexes) .
  • XPS : Pd 3d₅/₂ binding energy (~337 eV) confirms the oxidation state and ligand effects .

Q. How does ligand modification impact the complex’s performance in C–N coupling reactions?

Substituent adjustments (e.g., replacing methoxy with isopropoxy groups) alter steric and electronic profiles:

  • Steric effects : Larger substituents (e.g., triisopropylphenyl) increase selectivity for bulky substrates but reduce reaction rates.
  • Electronic effects : Electron-withdrawing groups accelerate oxidative addition but may hinder reductive elimination. Comparative studies with analogous ligands (e.g., RuPhos, RockPhos) are critical .

Methodological Guidance

Q. What protocols ensure consistent purity and activity of the complex in catalytic applications?

  • Storage : Store under inert gas (Ar) at 2–8°C to prevent ligand oxidation and palladium aggregation .
  • Purity assessment : Use HPLC (C18 column, MeCN/H₂O mobile phase) to verify >98% purity. Residual solvents (e.g., CH₂Cl₂) are quantified via ¹H NMR .

Q. How can researchers troubleshoot low catalytic turnover in challenging substrates?

  • Pre-catalyst activation : Additives like NaOtBu or ZnCl₂ may reduce palladium(II) to active palladium(0) species.
  • Ligand loading : Sub-stoichiometric ligand amounts (1–5 mol%) often balance cost and efficiency.
  • Substrate scope limitations : Steric hindrance from ortho-substituted aryl halides may require alternative ligands (e.g., JackiePhos) .

Data Contradiction Analysis

Q. Why do some studies report divergent optimal temperatures for Suzuki-Miyaura reactions using this complex?

Temperature effects depend on substrate stability and catalyst activation energy. For example:

  • Electron-deficient substrates : Higher temperatures (90–120°C) accelerate oxidative addition.
  • Thermally sensitive substrates : Lower temperatures (60–80°C) with prolonged reaction times prevent decomposition .

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